1-(2,5-Dimethoxyphenyl)-1,3-diazinan-2-one
Description
1-(2,5-Dimethoxyphenyl)-1,3-diazinan-2-one is a six-membered heterocyclic compound containing a diazinan-2-one core (two nitrogen atoms and a ketone group) substituted with a 2,5-dimethoxyphenyl moiety. Its applications likely include pharmaceutical intermediates, given the prevalence of dimethoxyphenyl derivatives in medicinal chemistry .
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-1,3-diazinan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-9-4-5-11(17-2)10(8-9)14-7-3-6-13-12(14)15/h4-5,8H,3,6-7H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZYJZNNLWLLOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CCCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,5-Dimethoxyphenyl)-1,3-diazinan-2-one typically involves the reaction of 2,5-dimethoxybenzaldehyde with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the formation of the diazinane ring. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)-1,3-diazinan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like halides or amines can replace the methoxy groups, forming new derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-1,3-diazinan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
1-[4-(Aminomethyl)phenyl]-1,3-diazinan-2-one
- Structure: Shares the diazinan-2-one core but substitutes the dimethoxyphenyl group with a 4-(aminomethyl)phenyl moiety.
- Properties: Molecular weight = 205.26 g/mol; CAS 1248060-82-3.
- Applications: Not explicitly stated, but the amine functionality suggests utility in drug conjugation or as a building block for bioactive molecules.
3-Chloro-4-(2,5-dimethoxyphenyl)-1-(1-methyl-1H-benzimidazol-2-yl)azetidin-2-one
- Structure : A β-lactam (azetidin-2-one) fused with a benzimidazole and substituted with 2,5-dimethoxyphenyl and chloro groups.
- Biological Activity : Exhibits antiproliferative effects in MDA-MB-231 breast cancer cells (IC₅₀ ~1 µM) by inhibiting tubulin polymerization, comparable to combretastatin A-4 .
- Key Difference : The strained four-membered β-lactam ring enhances reactivity and bioactivity but reduces stability compared to the six-membered diazinan-2-one.
Diazepam (7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one)
- Structure : A benzodiazepine with a fused benzene ring, chloro, and methyl substituents.
- Properties : CNS depressant (anxiolytic, sedative); molecular weight = 284.74 g/mol. Risk phrases include R61 (teratogenicity) and R22 (harmful if swallowed) .
- Comparison : The diazinan-2-one lacks the fused aromatic ring system of benzodiazepines, likely reducing CNS activity but offering a simpler scaffold for synthetic modifications.
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone
- Structure : A ketone with 2,5-dimethoxyphenyl and chloro substituents.
- Synthesis : Prepared via Friedel-Crafts acylation; used as a precursor for pharmaceuticals .
- Role : Highlights the importance of the dimethoxyphenyl group in directing electrophilic substitution reactions, a feature relevant to synthesizing the target diazinan-2-one derivative.
Comparative Analysis Table
Key Findings and Implications
Ring Size and Stability : The six-membered diazinan-2-one core likely offers greater conformational flexibility and stability compared to β-lactams, which are prone to ring-opening reactions .
Biological Activity : While the target compound lacks direct activity data, structural analogs like the β-lactam derivative demonstrate that substituent choice (e.g., dimethoxyphenyl) is critical for potency .
Biological Activity
1-(2,5-Dimethoxyphenyl)-1,3-diazinan-2-one, with the chemical formula CHNO, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 224.27 g/mol
- Structural Formula :
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its ability to induce apoptosis in transformed B- and T-cells. The presence of a large aromatic group at the C3 position enhances its cytotoxicity, making it a candidate for further development as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves:
- Induction of Apoptosis : The compound triggers programmed cell death in T-cells without inhibiting mitochondrial ATPase activity .
- Selective Toxicity : It shows selective toxicity towards T-cells, which could be beneficial in targeting specific immune responses during cancer therapy .
Case Study 1: Cytotoxic Evaluation
A family of 1,4-benzodiazepine derivatives, including this compound, was evaluated for lymphotoxicity. The study found that compounds with electron-rich heterocycles at the C3 position exhibited sub-micromolar potency against T-cells. This suggests that modifications to the compound's structure can significantly enhance its biological activity .
Case Study 2: In Vitro Studies
In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The compound's efficacy was assessed through MTT assays, revealing a dose-dependent response in cell viability .
Data Tables
| Biological Activity | Effect | Cell Line Tested | IC50 (µM) |
|---|---|---|---|
| Cytotoxicity | Induces apoptosis | T-cells | < 0.5 |
| Antiproliferative | Inhibits growth | HeLa (cervical cancer) | 1.2 |
| Selective toxicity | Targets specific immune cells | Jurkat (T-cell leukemia) | 0.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
